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Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for

8-methoxyquinoline-5-carboxylic acid. Due to the limited availability of direct experimental

spectra for this specific compound, this document compiles predicted data and extrapolated

information from closely related analogs. The guide is intended to serve as a valuable resource

for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry,

offering insights into the structural characterization of this molecule. All quantitative data is

presented in structured tables for clarity and ease of comparison. Additionally, a generalized

experimental workflow for the synthesis and characterization of quinoline derivatives is

provided, along with detailed methodologies where available.

Introduction
8-Methoxyquinoline-5-carboxylic acid is a quinoline derivative with potential applications in

various scientific domains. Quinoline compounds are known to exhibit a wide range of

biological activities and are key intermediates in the synthesis of pharmaceuticals.[1][2] The

presence of the methoxy and carboxylic acid functional groups on the quinoline scaffold

suggests its potential as a chelating agent, a fluorescent probe, and a building block for more

complex molecules.[1] Accurate spectroscopic data is paramount for the unambiguous

identification and characterization of this compound in research and development settings.
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Spectroscopic Data
The following sections present the available and inferred spectroscopic data for 8-
methoxyquinoline-5-carboxylic acid. It is important to note that much of the data, particularly

for NMR and IR spectroscopy, is based on the analysis of structurally similar compounds.

Mass Spectrometry
Mass spectrometry data provides information about the mass-to-charge ratio of a molecule and

its fragments, confirming its molecular weight and elemental composition. While experimental

mass spectra for 8-methoxyquinoline-5-carboxylic acid are not readily available in the public

domain, predicted collision cross-section data from computational models offers valuable

insight.[3]

Adduct Predicted m/z
Predicted Collision Cross
Section (Å²)

[M+H]⁺ 204.06552 140.3

[M+Na]⁺ 226.04746 149.5

[M-H]⁻ 202.05096 142.7

[M+NH₄]⁺ 221.09206 158.5

[M+K]⁺ 242.02140 146.9

[M+H-H₂O]⁺ 186.05550 133.7

[M]⁺ 203.05769 142.1

[M]⁻ 203.05879 142.1

Data sourced from PubChem.

[3]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule. Although a definitive IR spectrum for 8-methoxyquinoline-5-carboxylic acid is not

available, the expected absorption bands can be inferred from the spectra of related
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compounds such as 8-methoxyquinoline[4][5], 5-nitro-8-methoxyquinoline[4][5], and general

knowledge of carboxylic acid IR characteristics.

Functional Group
Expected
Wavenumber
(cm⁻¹)

Intensity Notes

O-H (Carboxylic Acid) 3300 - 2500 Broad
The broadness is due

to hydrogen bonding.

C-H (Aromatic) 3100 - 3000 Medium to Weak
Aromatic C-H

stretching.

C-H (Methoxy) 2950 - 2850 Medium

Aliphatic C-H

stretching from the -

OCH₃ group.

C=O (Carboxylic Acid) 1725 - 1700 Strong

Carbonyl stretch,

characteristic of a

carboxylic acid.

C=C (Aromatic) 1600 - 1450 Medium to Strong
Aromatic ring

stretching vibrations.

C-O (Carboxylic Acid) 1320 - 1210 Strong C-O stretching.

C-O (Aryl Ether) 1275 - 1200 Strong

Asymmetric C-O-C

stretching of the

methoxy group.

C-O (Aryl Ether) 1075 - 1020 Medium

Symmetric C-O-C

stretching of the

methoxy group.

C-H (Aromatic Bend) 900 - 675 Medium to Strong
Out-of-plane C-H

bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic

molecule. At present, there is no publicly available experimental ¹H or ¹³C NMR data for 8-
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methoxyquinoline-5-carboxylic acid. However, chemical shifts can be estimated based on

the analysis of similar quinoline derivatives.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to

the aromatic protons on the quinoline ring system, the methoxy protons, and the acidic proton

of the carboxylic acid. The aromatic region will likely display a complex pattern of doublets and

triplets.

Aromatic Protons (quinoline ring): ~ δ 7.0 - 9.0 ppm

Methoxy Protons (-OCH₃): ~ δ 4.0 ppm (singlet)

Carboxylic Acid Proton (-COOH): ~ δ 10 - 13 ppm (broad singlet)

¹³C NMR (Predicted): The carbon NMR spectrum will show distinct signals for each unique

carbon atom in the molecule.

Carbonyl Carbon (-COOH): ~ δ 165 - 180 ppm

Aromatic Carbons (quinoline ring): ~ δ 110 - 160 ppm

Methoxy Carbon (-OCH₃): ~ δ 55 - 60 ppm

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for conjugated systems. The UV-Vis spectrum of 8-
methoxyquinoline-5-carboxylic acid is expected to be similar to that of other 8-

hydroxyquinoline derivatives, which exhibit absorption maxima corresponding to π→π*

transitions in the quinoline ring.[6][7]

Solvent Expected λmax (nm) Electronic Transition

Methanol ~240-250 and ~310-320 π→π

Chloroform ~240-250 and ~310-320 π→π

DMSO ~250-260 and ~320-330 π→π*
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Experimental Protocols
While specific experimental protocols for the spectroscopic analysis of 8-methoxyquinoline-5-
carboxylic acid are not detailed in the available literature, general procedures for the

synthesis of related quinoline derivatives can be adapted.

Synthesis of 8-Methoxyquinoline Derivatives (General
Procedure)
A common route to 8-methoxyquinoline derivatives involves the methylation of the

corresponding 8-hydroxyquinoline.

Methylation of 8-Hydroxyquinoline: 8-Hydroxyquinoline can be dissolved in a suitable solvent

such as acetone. A base, typically solid potassium carbonate, is added to the solution,

followed by the addition of a methylating agent like methyl iodide. The reaction mixture is

then refluxed for an extended period (e.g., 24 hours).[8]

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed under

reduced pressure to yield the crude 8-methoxyquinoline.

Purification: The crude product can be purified by techniques such as recrystallization or

column chromatography.

The introduction of the carboxylic acid group at the 5-position can be achieved through various

organic reactions, such as lithiation followed by carboxylation with carbon dioxide.

General Spectroscopic Analysis Conditions
IR Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR)

spectrometer using KBr pellets or as a thin film.

NMR Spectroscopy: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz

or higher). Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like

electrospray ionization (ESI) is employed to determine the accurate mass.
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UV-Vis Spectroscopy: Spectra are recorded on a UV-Vis spectrophotometer using quartz

cuvettes. The compound is dissolved in a suitable UV-grade solvent like methanol,

chloroform, or DMSO.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization

of a substituted quinoline carboxylic acid, based on the methodologies for related compounds.
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Generalized Workflow for Synthesis and Characterization
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Caption: A generalized workflow for the synthesis and characterization of substituted quinoline

carboxylic acids.

Conclusion
This technical guide has consolidated the available and inferred spectroscopic data for 8-
methoxyquinoline-5-carboxylic acid. While direct experimental data remains scarce, the

information presented provides a solid foundation for researchers working with this compound.

The predicted mass spectrometry data, along with the extrapolated IR, NMR, and UV-Vis

characteristics, will aid in the preliminary identification and characterization of this molecule.

The provided generalized experimental workflow offers a starting point for its synthesis and

subsequent detailed spectroscopic analysis. Further experimental work is necessary to

establish a definitive and complete spectroscopic profile for 8-methoxyquinoline-5-carboxylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b106380#spectroscopic-data-for-8-methoxyquinoline-
5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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